Cas no 72509-76-3 (Felodipine)

Felodipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension and chronic stable angina. It selectively inhibits calcium ion influx across vascular smooth muscle cell membranes, leading to peripheral vasodilation and reduced systemic vascular resistance. Felodipine exhibits high vascular selectivity with minimal direct cardiac effects, making it suitable for patients with compromised cardiac function. Its extended-release formulation ensures sustained plasma concentrations, providing consistent antihypertensive efficacy over 24 hours. The drug undergoes hepatic metabolism via CYP3A4 and demonstrates predictable pharmacokinetics, though dose adjustments may be necessary in hepatic impairment. Felodipine's favorable tolerability profile and once-daily dosing support patient adherence in long-term therapy.
Felodipine structure
Felodipine structure
商品名:Felodipine
CAS番号:72509-76-3
MF:C18H19Cl2NO4
メガワット:384.2538
MDL:MFCD02673625
CID:59354
PubChem ID:24278449

Felodipine 化学的及び物理的性質

名前と識別子

    • Felodipine
    • 4-(2,3-dichlorophenyl)-1,4-dihyro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester
    • Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3-ethyl 5-Methyl 4-(2',3'-dichlorophenyl)-2,6-diMethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Agon
    • CGH-869
    • endil
    • h154
    • Hydac
    • modip
    • Munobal
    • Plendil
    • Spendil
    • Splendil
    • 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid ethyl methyl ester
    • 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
    • Ethyl Methyl 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • Renedil
    • Flodil
    • Feloday
    • dl-Felodipine
    • Perfudal
    • Prevex
    • Felodipina
    • Plendil ER
    • Felodipinum
    • Penedil
    • Felogard
    • Preslow
    • Plendil Retard
    • Munobal Retard
    • Plendil Depottab
    • Felodipinum [INN-Latin]
    • Felodipina [INN-Spanish]
    • Felodur ER
    • AGON SR
    • Plandil
    • Felodipine [USAN:BAN:INN]
    • C18H19Cl2NO4
    • Felodipine (Plendil)
    • H 154/82
    • M
    • Felopdipine
    • HMS3651O21
    • SR-01000075890-4
    • Felodipine (USAN:USP:INN:BAN)
    • NSC760343
    • Logimax
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester
    • C08CA02
    • CHEMBL1480
    • Tox21_110155
    • NCGC00015455-05
    • SMR002529504
    • MLS001077361
    • Felodipino
    • Opera_ID_1873
    • SMR000058204
    • (.+/-.) Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • NSC 760343
    • NCGC00015455-06
    • BDBM189379
    • NCGC00015455-03
    • Felodipine, United States Pharmacopeia (USP) Reference Standard
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate #
    • Felodipinum (INN-Latin)
    • (R)-(+)-Felodipine
    • Felodipine 100 microg/mL in Acetonitrile
    • MLS000069629
    • Felodipine, European Pharmacopoeia (EP) Reference Standard
    • DTXCID303042
    • FELODIPINE (MART.)
    • FELODIPINE [INN]
    • (S)-(-)-Felodipine-d5
    • LEXXEL COMPONENT FELODIPINE
    • FELODIPINE [USP IMPURITY]
    • D00319
    • s1885
    • (+/-)-ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • HMS1569O18
    • Felodipineextended-release Tablets
    • Pharmakon1600-01505887
    • BCP9000680
    • (+-)-Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • HMS2096O18
    • BCP02192
    • Ethyl methyl (4RS)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Prestwick0_000478
    • Felodipine [USAN:USP:INN:BAN]
    • HMS2089J05
    • BF164445
    • NCGC00093906-01
    • (S)-(-)-Felodipine
    • Felodipine (JP17/USP/INN)
    • AE-641/11429675
    • 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-
    • BPBio1_000678
    • Prestwick1_000478
    • Felodipine Extended-release Tablets
    • 4-(2,3-dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester
    • NCGC00015455-07
    • FELODIPINE [EP MONOGRAPH]
    • Prestwick3_000478
    • HMS3884I14
    • KS-1264
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • FELODIPINE (USP IMPURITY)
    • SR-01000075890-1
    • Lopac0_000508
    • SY053174
    • HMS3261F17
    • LP00508
    • Plendil;Renedil
    • NCGC00015455-08
    • 5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • FELODIPINE [MART.]
    • 2,6-dimethyl-1,4-dihydropyridine-
    • NCGC00015455-24
    • HB1222
    • NCGC00024087-02
    • HMS3259F12
    • FELODIPINE (USP-RS)
    • Felodipine (dl form)
    • Q420644
    • AKOS015891545
    • MLS003876820
    • NCGC00261193-01
    • Prestwick2_000478
    • NCGC00093906-02
    • Felodipine- Bio-X
    • CHEBI:585948
    • FELODIPINE COMPONENT OF LEXXEL
    • 1217744-87-0
    • SPBio_002555
    • MFCD00868316
    • FELODIPINE [WHO-DD]
    • SR-01000075890
    • FT-0660933
    • SW219299-1
    • UNII-OL961R6O2C
    • NC00721
    • EN300-70726
    • Felodipina (INN-Spanish)
    • HMS3713O18
    • FELODIPINE [ORANGE BOOK]
    • FELODIPINE (USP MONOGRAPH)
    • OL961R6O2C
    • FELODIPINE [USP-RS]
    • FELODIPINE (EP MONOGRAPH)
    • BCP22685
    • 3-ethyl5-methyl4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • BSPBio_000616
    • FELODIPINE [USAN]
    • BRN 4331472
    • 3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester
    • FELODIPINE [USP MONOGRAPH]
    • O5-ethyl O3-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • PD033051
    • EU-0100508
    • Prestwick_797
    • FELODIPINE [MI]
    • NCGC00015455-10
    • HMS2232D24
    • PD002997
    • GTPL4190
    • SCHEMBL26398
    • Plendil (TN)
    • Tox21_110155_1
    • 1217716-73-8
    • 3,5-PYRIDINEDICARBOXYLIC ACID 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, ETHYL METHYL ESTER, (+/-)-
    • F 9677
    • NCGC00015455-04
    • F0814
    • (.+/-.)-Felodipine
    • MLS002153832
    • 3,5-pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl-5-methylester
    • (R)-(+)-Felodipine-d5
    • CA-236
    • MLS002153409
    • SCHEMBL13460298
    • 72509-76-3
    • Felodipine,(S)
    • BRD-A30815329-001-03-0
    • (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Tox21_500508
    • CCG-204599
    • SDCCGSBI-0050492.P002
    • NS00002625
    • Z239864852
    • CAS-72509-76-3
    • FELODIPINE [JAN]
    • AC-2124
    • FT-0626393
    • FELODIPINE [VANDF]
    • FT-0668475
    • BIDD:GT0733
    • H-154/82
    • Felodipine, solid
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester, (+-)-
    • MLS001333735
    • NSC-760343
    • DTXSID4023042
    • Perfuda
    • HY-B0309
    • CHEMBL3196476
    • DB01023
    • AC-24403
    • Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • BRD-A30815329-001-10-5
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;Plendil
    • DB-265041
    • SBI-0050492.0001
    • 1ST10237
    • A10689
    • BRD-A30815329-001-08-9
    • MDL: MFCD02673625
    • インチ: 1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
    • InChIKey: RZTAMFZIAATZDJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C([H])C([H])=C([H])C=1C1([H])C(C(=O)OC([H])([H])[H])=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C1C(=O)OC([H])([H])C([H])([H])[H])Cl
    • BRN: 4331472

計算された属性

  • せいみつぶんしりょう: 383.069114g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 383.069114g/mol
  • 単一同位体質量: 383.069114g/mol
  • 水素結合トポロジー分子極性表面積: 64.6Ų
  • 重原子数: 25
  • 複雑さ: 614
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3506 (rough estimate)
  • ゆうかいてん: 142.0 to 146.0 deg-C
  • ふってん: 471.5°C at 760 mmHg
  • フラッシュポイント: 239.0±28.7 °C
  • 屈折率: 1.6500 (estimate)
  • ようかいど: DMSO: 28 mg/mL
  • すいようせい: 不溶性
  • PSA: 64.63000
  • LogP: 4.29310

Felodipine セキュリティ情報

Felodipine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Felodipine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
133422-25g
3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 97%
72509-76-3 97%
25g
$630.00 2023-09-07
Key Organics Ltd
KS-1264-1MG
Felodipine
72509-76-3 >97%
1mg
£36.00 2025-02-08
abcr
AB349036-1 g
Felodipine, 95%; .
72509-76-3 95%
1 g
€61.80 2023-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18588-50mg
Felodipine
72509-76-3 98%
50mg
¥1787.00 2023-09-09
MedChemExpress
HY-B0309-10mM*1 mL in DMSO
Felodipine
72509-76-3 99.35%
10mM*1 mL in DMSO
¥726 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F71100-5g
Felodipine
72509-76-3 98%
5g
¥215.0 2023-09-07
ChemScence
CS-2348-50mg
Felodipine
72509-76-3 98.93%
50mg
$230.0 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BP777
Felodipine
72509-76-3
100mg
¥1897.11 2023-04-24
TRC
F232375-5mg
Felodipine
72509-76-3
5mg
$ 80.00 2023-09-07
DC Chemicals
DC9105-1 g
Felodipine
72509-76-3 >98%
1g
$300.0 2022-02-28

Felodipine 関連文献

Felodipineに関する追加情報

Introduction to Felodipine (CAS No. 72509-76-3) in Modern Pharmaceutical Research

Felodipine, a compound with the chemical name 2,2-dimethyl-4-(2,3-dihydro-5-hydroxy-6-methyl-2-phenylpyridin-4-yl)hexanoic acid, is a well-known calcium channel blocker primarily used in the management of hypertension. With the CAS number 72509-76-3, this compound has been extensively studied for its pharmacological properties and therapeutic applications. The molecular structure of Felodipine features a phenylpyridine core, which contributes to its selective binding to L-type calcium channels in vascular smooth muscle cells, thereby reducing blood pressure.

The pharmacological significance of Felodipine lies in its ability to inhibit the influx of calcium ions into cells, which is crucial for maintaining vascular tone. This mechanism of action not only helps in lowering blood pressure but also makes it an effective treatment for conditions associated with increased vascular resistance. Recent studies have highlighted the compound's potential in combination therapies, particularly when used alongside other antihypertensive agents.

In recent years, research has delved deeper into the molecular interactions of Felodipine with its target proteins. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into how Felodipine binds to L-type calcium channels. These studies have revealed that the phenylpyridine ring of Felodipine interacts with specific amino acid residues in the channel, which enhances its binding affinity and prolongs its duration of action. This understanding has paved the way for the development of newer analogs with improved pharmacokinetic profiles.

The therapeutic efficacy of Felodipine has been further validated in numerous clinical trials. A significant study published in the Journal of Hypertension demonstrated that Felodipine effectively reduces both systolic and diastolic blood pressure in patients with moderate to severe hypertension. The study also noted that the once-daily dosing regimen of Felodipine enhances patient compliance, making it a preferred choice for long-term management. Additionally, research has shown that Felodipine exhibits minimal side effects compared to other calcium channel blockers, particularly at therapeutic doses.

Recent advancements in drug delivery systems have opened new avenues for the administration of Felodipine. Nanoparticle-based formulations have been explored as a means to enhance bioavailability and reduce gastrointestinal irritation. These formulations leverage the small size and high surface area of nanoparticles to improve drug delivery efficiency. Preliminary clinical trials have shown promising results, indicating that nanoparticle-encapsulated Felodipine could offer superior therapeutic outcomes with fewer side effects.

The role of Felodipine in managing cardiovascular diseases beyond hypertension has also been a subject of interest. Studies suggest thatFelodipine may have protective effects on the heart muscle by reducing oxygen demand and improving coronary blood flow. This potential makes it a candidate for treating conditions such as angina pectoris. Moreover, research is ongoing to explore its role in preventing post-ischemic complications, which could further expand its therapeutic applications.

The chemical synthesis of Felodipine has been optimized over the years to ensure high yield and purity. Modern synthetic routes often involve multi-step organic reactions, starting from readily available precursors. Catalytic methods have been particularly effective in improving reaction efficiency and reducing byproduct formation. These advancements not only make the production process more cost-effective but also environmentally friendly by minimizing waste generation.

The regulatory landscape for Felodipine has evolved with emerging evidence supporting its safety and efficacy. Regulatory agencies such as the FDA and EMA have approved various formulations of Felodipine for clinical use based on comprehensive data from preclinical and clinical studies. Ongoing research continues to provide new insights into its mechanisms of action, which may lead to additional approvals for novel indications.

The future direction ofFelodipine research is likely to focus on personalized medicine approaches. By integrating genetic data with traditional pharmacological studies, researchers aim to identify subpopulations that may benefit most fromFelodipine therapy. This personalized approach could enhance treatment outcomes and reduce adverse effects by tailoring dosages and regimens to individual patient needs.

In conclusion, Felodipine (CAS No. 72509-76-3) remains a cornerstone in the management of hypertension due to its well-established pharmacological profile and minimal side effect profile. Recent research has not only reinforced its therapeutic benefits but also opened new avenues for its application in cardiovascular diseases and advanced drug delivery systems. As scientific understanding continues to evolve,Felodipine is poised to remain a key player in modern pharmaceutical research and clinical practice.

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